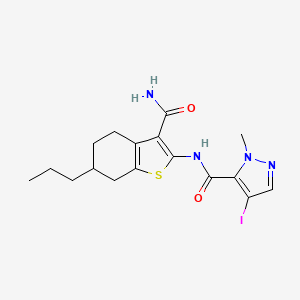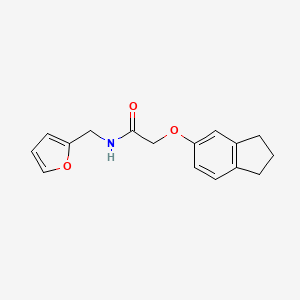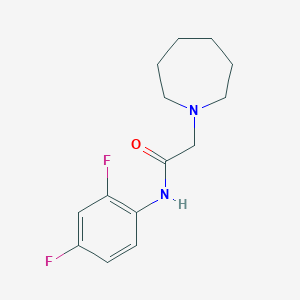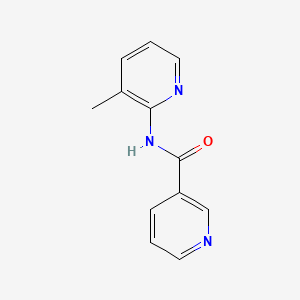![molecular formula C15H11F2NO3 B10964135 2-[(3,4-Difluorophenyl)carbamoyl]phenyl acetate](/img/structure/B10964135.png)
2-[(3,4-Difluorophenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: One common synthetic route involves Suzuki–Miyaura (SM) coupling, a versatile carbon–carbon bond-forming reaction. In SM coupling, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for various functional groups.
Industrial Production: While I don’t have specific industrial production methods for this compound, SM coupling is widely used in pharmaceutical and fine chemical industries.
Chemical Reactions Analysis
Reactions: 2-[(3,4-Difluorophenyl)carbamoyl]phenyl acetate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For SM coupling, boron reagents (e.g., arylboronic acids) and palladium catalysts are essential. The reaction typically occurs in organic solvents like DMF or toluene.
Major Products: The major product is the coupled aryl–aryl or aryl–vinyl bond.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: May have applications in drug discovery.
Industry: Its unique structure could find applications in materials science or specialty chemicals.
Mechanism of Action
- The exact mechanism of action for this compound would depend on its specific application. It could interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can compare 2-[(3,4-Difluorophenyl)carbamoyl]phenyl acetate with other carbamoyl-containing compounds, especially those with similar aromatic structures.
Properties
Molecular Formula |
C15H11F2NO3 |
|---|---|
Molecular Weight |
291.25 g/mol |
IUPAC Name |
[2-[(3,4-difluorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H11F2NO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-10-6-7-12(16)13(17)8-10/h2-8H,1H3,(H,18,20) |
InChI Key |
PYVBWPRZLUFVBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N-[4-(piperidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B10964055.png)
![(4-chloro-1-methyl-1H-pyrazol-5-yl){4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10964060.png)
![4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10964063.png)




![1-[(3-Chloro-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B10964092.png)
![N-cyclopropyl-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B10964102.png)

![5-[(2-Methyl-4-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B10964113.png)

![Methyl 3-{[cyclohexyl(cyclopropylcarbamothioyl)amino]methyl}-4-methoxybenzoate](/img/structure/B10964118.png)
![Methyl 3-{[(5-chlorothiophen-2-yl)sulfonyl]amino}benzoate](/img/structure/B10964120.png)
